6-bromo-1H-indazol-3-amine
Overview
Description
6-bromo-1H-indazol-3-amine is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.
Mechanism of Action
Target of Action
The primary targets of 6-bromo-1H-indazol-3-amine are cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . The compound exhibits inhibitory activities against these cell lines . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment .
Mode of Action
This compound interacts with its targets by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This interaction results in changes in cell apoptosis and cell cycle .
Biochemical Pathways
The compound affects the apoptosis pathway and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway . These pathways are crucial for cell survival and proliferation, and their disruption can lead to cell death and inhibition of tumor growth .
Pharmacokinetics
The compound’s inhibitory effect against various cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties that allow it to reach its target sites effectively .
Result of Action
The result of the compound’s action is the inhibition of cell growth in various cancer cell lines . For instance, one of the compounds exhibited a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . This compound also showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-indazol-3-amine typically involves the reaction of 3-bromo-6-chloro-2-fluorobenzonitrile with hydrazine hydrate. The reaction is carried out in ethanol at elevated temperatures, followed by the addition of water to precipitate the product . Another method involves the cyclocondensation of substituted benzonitrile with substituted hydrazine using ceric ammonium nitrate as a catalyst in an ethanol-water mixture under ultrasound irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ceric ammonium nitrate, and various nucleophiles for substitution reactions. Reaction conditions typically involve elevated temperatures and the use of solvents such as ethanol and water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted indazole derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Scientific Research Applications
6-bromo-1H-indazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer agents.
Biological Research: The compound is studied for its potential to affect apoptosis and cell cycle regulation by inhibiting Bcl2 family members and the p53/MDM2 pathway.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indazole derivatives with diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-bromo-1H-indazol-3-amine include other indazole derivatives such as:
- 1H-indazole-3-amine
- 6-chloro-1H-indazol-3-amine
- 7-bromo-4-chloro-1H-indazol-3-amine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6-position enhances its reactivity in substitution reactions and its potential as a pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDHNAMVDBASAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383026 | |
Record name | 6-bromo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404827-77-6 | |
Record name | 6-bromo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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